Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Overview
Description
Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring, a chlorophenoxy group, and a thienyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles.
Introduction of the Chlorophenoxy Group: The chlorophenoxy group is introduced via nucleophilic substitution reactions, where a chlorophenol derivative reacts with the triazine ring.
Attachment of the Thienyl Group: The thienyl group is attached through a coupling reaction, often involving palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the triazine ring or the aromatic moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halides, organometallics, and acids/bases are employed under various conditions (e.g., reflux, inert atmosphere).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Disrupting Cellular Processes: Affecting processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Ethyl 5-(4-chlorophenoxy)-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared with other triazine derivatives, such as:
Atrazine: A widely used herbicide with a similar triazine core but different substituents.
Cyanuric Acid: Another triazine derivative used in the production of disinfectants and bleaches.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 5-(4-chlorophenoxy)-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S/c1-2-22-16(21)13-15(23-11-7-5-10(17)6-8-11)18-14(20-19-13)12-4-3-9-24-12/h3-9H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBXAQSUCNHMZIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)OC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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